ethyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-6-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-6-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a pyrimidine ring, a nitro-substituted pyrazole, and methoxy-substituted phenyl groups
Preparation Methods
The synthesis of ethyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-6-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple steps, including the formation of the pyrimidine ring and the introduction of the various substituents. The synthetic routes typically involve the use of reagents such as ethyl acetoacetate, aromatic aldehydes, and substituted pyrazoles under specific reaction conditions. Industrial production methods may involve optimization of these synthetic routes to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and electrophiles like nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-6-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Its unique structure could be explored for potential therapeutic properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-6-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group may participate in redox reactions, while the pyrimidine ring can interact with nucleic acids or proteins. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-6-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:
- Ethyl 4-[4-methoxyphenyl]-6-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-6-[(4-amino-1H-pyrazol-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate These compounds share similar structural features but differ in the substituents on the aromatic ring or the pyrazole group, which can affect their chemical reactivity and potential applications.
Properties
Molecular Formula |
C20H23N5O7 |
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Molecular Weight |
445.4 g/mol |
IUPAC Name |
ethyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-6-[(4-nitropyrazol-1-yl)methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H23N5O7/c1-4-32-19(26)17-15(10-24-9-14(8-21-24)25(28)29)22-20(27)23-18(17)12-5-6-16(31-3)13(7-12)11-30-2/h5-9,18H,4,10-11H2,1-3H3,(H2,22,23,27) |
InChI Key |
GIRCDECMNUUUSX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)OC)COC)CN3C=C(C=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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